molecular formula C9H9BrO2S B13614598 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester

Cat. No.: B13614598
M. Wt: 261.14 g/mol
InChI Key: PMVOSJPGKSFZJK-ONEGZZNKSA-N
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Description

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of propenoic acid, featuring a brominated thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester typically involves the esterification of 3-(5-bromo-3-thienyl)propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(5-chloro-3-thienyl)-, ethyl ester
  • 2-Propenoic acid, 3-(5-methyl-3-thienyl)-, ethyl ester
  • 2-Propenoic acid, 3-(5-phenyl-3-thienyl)-, ethyl ester

Uniqueness

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

ethyl (E)-3-(5-bromothiophen-3-yl)prop-2-enoate

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-7-5-8(10)13-6-7/h3-6H,2H2,1H3/b4-3+

InChI Key

PMVOSJPGKSFZJK-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CSC(=C1)Br

Canonical SMILES

CCOC(=O)C=CC1=CSC(=C1)Br

Origin of Product

United States

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